An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-benzofuran-1(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-benzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-benzofuran-1(3H)-one, also known as 4-bromophthalide, is a brominated derivative of the benzofuranone heterocyclic scaffold. This compound serves as a versatile intermediate in organic synthesis, finding application in the preparation of various pharmaceutical and biologically active molecules. Its utility as a building block in the synthesis of analogs of the antidepressant citalopram, vasorelaxant butylphthalide derivatives, and tetracycline analogs known as pentacyclines highlights its significance in medicinal chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-Bromo-2-benzofuran-1(3H)-one are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrO₂ | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | White to pale yellow or light brown solid | |
| Melting Point | 103-104 °C | |
| Boiling Point (Predicted) | 378.2 ± 42.0 °C | |
| Density (Predicted) | 1.742 ± 0.06 g/cm³ | |
| Solubility | Soluble in ethanol and water (for recrystallization), soluble in N,N-dimethylformamide (for the related 4-bromophthalimide). General solubility in common organic solvents is expected for this class of compounds. | |
| Storage | Sealed in a dry place at room temperature. |
Synthesis and Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-Bromo-2-benzofuran-1(3H)-one is not readily found in the searched literature, a general understanding can be derived from the synthesis of related compounds, such as 4-bromophthalic anhydride. The synthesis of isobenzofuran-1(3H)-ones can be achieved through the oxidation of indane derivatives or the conversion of o-alkylbenzoic acids.
A potential synthetic workflow, adapted from the synthesis of similar compounds, is visualized below. This diagram illustrates a logical, though not experimentally verified for this specific compound, pathway.
General Experimental Considerations for Synthesis (Hypothetical):
A plausible laboratory-scale synthesis could involve the selective benzylic bromination of a substituted toluene derivative followed by an intramolecular cyclization. For instance, starting from 2-methyl-3-bromobenzoic acid, a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride could yield 2-(bromomethyl)-3-bromobenzoic acid. Subsequent intramolecular esterification, potentially facilitated by a non-nucleophilic base, would lead to the desired 4-Bromo-2-benzofuran-1(3H)-one.
Purification would likely involve recrystallization from a solvent system such as ethanol/water, as suggested by the melting point data.
Spectroscopic Analysis
Detailed experimental spectra for 4-Bromo-2-benzofuran-1(3H)-one are not available in the public domain based on the conducted searches. However, based on the known structure and spectroscopic data of analogous compounds, the expected spectral characteristics can be predicted.
1H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The two protons of the methylene group (at position 3) would likely appear as a singlet around 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom and the aromatic ring.
13C NMR Spectroscopy (Predicted):
The carbon NMR spectrum would be expected to show eight distinct signals. The carbonyl carbon of the lactone would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would appear in the region of 120-150 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon would likely resonate around 70-80 ppm.
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, expected in the region of 1760-1780 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of CO and Br, leading to characteristic fragment ions.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the direct biological activities or the involvement of 4-Bromo-2-benzofuran-1(3H)-one in any signaling pathways. Its primary role described is that of a synthetic intermediate. However, the broader class of benzofuranones is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. Further research is required to elucidate any intrinsic biological properties of this specific compound.
The workflow for evaluating the biological activity of a novel compound like 4-Bromo-2-benzofuran-1(3H)-one would typically follow the path outlined in the diagram below.
